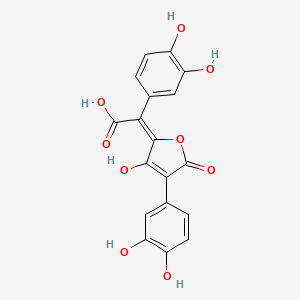
Variegatic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Variegatic acid is a natural inhibitor of β-hexosaminidase release and tumor necrosis factor (TNF)-α secretion from rat basophilic leukemia (RBL 2H3) cells, with IC50 values of 10.4 μM and 16.8 μM, respectively, also inhibiting PKC β1 activity with an IC50 value of 36.2 μM.
Aplicaciones Científicas De Investigación
Biochemical Properties and Mechanisms
Variegatic acid is known for its role in redox reactions, particularly in the context of fungal decay processes. Research indicates that it may facilitate the Fenton reaction, which generates reactive oxygen species (ROS) that contribute to lignocellulose degradation in wood by brown rot fungi such as Serpula lacrymans .
In environmental science, this compound's ability to mediate iron reduction has implications for bioremediation and biomass recycling. Its role in the degradation of lignin-rich materials makes it a candidate for studies focused on sustainable waste management and the recycling of forest biomass .
Pharmacological Applications
Recent studies have highlighted this compound's potential as a therapeutic agent. Notably, it has been isolated from the edible mushroom Tylopilus ballouii, where it demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) production and protein kinase C beta 1 (PKCβ1) activity in leukemia cells . This suggests its utility in anti-inflammatory therapies and cancer treatment strategies.
Table 2: Pharmacological Effects of this compound
| Effect | Target | IC₅₀ Value (μM) |
|---|---|---|
| TNF-α Inhibition | RBL-2H3 Cells | 16.8 |
| β-Hexosaminidase Release | RBL-2H3 Cells | 10.4 |
| PKCβ1 Activity Inhibition | RBL-2H3 Cells | 36.2 |
Case Study 1: Fungal Interactions
A study investigated the interaction between Serpula lacrymans and this compound, revealing that while this compound was expected to reduce iron oxalate chelates, it did not perform this function under physiological conditions. Instead, other compounds like 2,5-dimethoxyhydroquinone were identified as more significant contributors to lignocellulose degradation .
Case Study 2: Anti-Inflammatory Properties
Research conducted on Tylopilus ballouii demonstrated that this compound can significantly inhibit inflammatory responses in leukemia cells, showcasing its potential as a natural therapeutic agent against inflammatory diseases .
Propiedades
Número CAS |
20988-30-1 |
|---|---|
Fórmula molecular |
C18H12O9 |
Peso molecular |
372.285 |
Nombre IUPAC |
(2E)-2-(3,4-Dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid |
InChI |
InChI=1S/C18H12O9/c19-9-3-1-7(5-11(9)21)13-15(23)16(27-18(13)26)14(17(24)25)8-2-4-10(20)12(22)6-8/h1-6,19-23H,(H,24,25)/b16-14+ |
Clave InChI |
MRRYHTCWZKZVIH-JQIJEIRASA-N |
SMILES |
O=C(O)/C(C1=CC=C(O)C(O)=C1)=C(C(O)=C2C3=CC=C(O)C(O)=C3)/OC2=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Variegatic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















